Cas no 2044834-85-5 (3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride)

2044834-85-5 structure
상품 이름:3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride
CAS 번호:2044834-85-5
MF:C11H15ClF3NO
메가와트:269.691112756729
MDL:MFCD30487853
CID:4634605
PubChem ID:134691055
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- 3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride
-
- MDL: MFCD30487853
- 인치: 1S/C11H14F3NO.ClH/c1-8(10(16)11(12,13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,15-16H,7H2,1H3;1H
- InChIKey: IHSNIMALZHJFAL-UHFFFAOYSA-N
- 미소: C(C1C=CC=CC=1)NC(C)C(O)C(F)(F)F.Cl
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321568-0.05g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 0.05g |
$168.0 | 2023-09-04 | |
Enamine | EN300-321568-10g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 10g |
$3131.0 | 2023-09-04 | |
Enamine | EN300-321568-1.0g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-321568-2.5g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 2.5g |
$1428.0 | 2023-09-04 | |
A2B Chem LLC | AW36148-1g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 1g |
$802.00 | 2024-04-20 | |
Aaron | AR01BY9S-100mg |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 100mg |
$372.00 | 2025-02-09 | |
Aaron | AR01BY9S-500mg |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 500mg |
$808.00 | 2025-02-09 | |
Enamine | EN300-321568-5.0g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 5.0g |
$2110.0 | 2023-02-24 | |
Enamine | EN300-321568-1g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 1g |
$728.0 | 2023-09-04 | |
A2B Chem LLC | AW36148-5g |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride |
2044834-85-5 | 95% | 5g |
$2257.00 | 2024-04-20 |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride 관련 문헌
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
2044834-85-5 (3-(benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride) 관련 제품
- 2241138-05-4(2,2-Difluorocyclohept-3-en-1-one)
- 1040655-72-8(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide)
- 10152-77-9(1-Methylthio-1-propene (cis/trans mixture))
- 1393442-56-2(1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene)
- 1313-85-5(disodium selenide)
- 1204820-65-4(METHYL 3-AZABICYCLO[4.1.0]HEPTANE-1-CARBOXYLATE)
- 67851-10-9(2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one)
- 2679809-05-1(rac-2-[(1R,5R,6S)-2-acetyl-6-methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid)
- 899970-51-5(1-(3-nitrophenyl)methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide)
- 1020252-82-7(N-Ethyl 4-bromo-3-methylbenzamide)
추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
